Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-
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Overview
Description
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, also known as N,N'-di-tert-butylsilanediamine, is a chemical compound with the molecular formula C8H22N2Si and a molecular weight of 174.36 g/mol. This compound is characterized by its silicon atom bonded to two nitrogen atoms, each of which is further substituted with tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, typically involves the reaction of dichlorosilane (SiH2Cl2) with tert-butylamine (C4H9NH2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of silanediols and silicic acids.
Reduction: Production of silanes and other silicon-based compounds.
Substitution: Generation of various substituted silanes and amines.
Scientific Research Applications
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Employed in the study of silicon biochemistry and its role in biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in semiconductor processing and as a stabilizer in various industrial applications.
Mechanism of Action
The mechanism by which Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, and can participate in various biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, is compared with other similar compounds to highlight its uniqueness:
Bis(trimethylsilyl)amine: Similar structure but with trimethylsilyl groups instead of tert-butyl groups.
Bis(ethylmethylsilyl)amine: Contains ethylmethylsilyl groups, differing in steric and electronic properties.
Bis(propylmethylsilyl)amine: Features propylmethylsilyl groups, offering different reactivity and applications.
These compounds share the common feature of silicon-nitrogen bonds but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
17940-08-8 |
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Molecular Formula |
C10H26N2Si |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
N-[(tert-butylamino)-dimethylsilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11-12H,1-8H3 |
InChI Key |
LREMVJGWYSKMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)NC(C)(C)C |
Origin of Product |
United States |
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